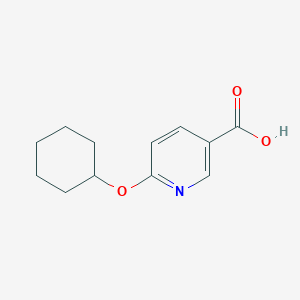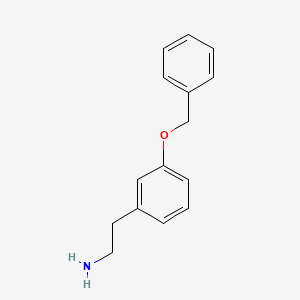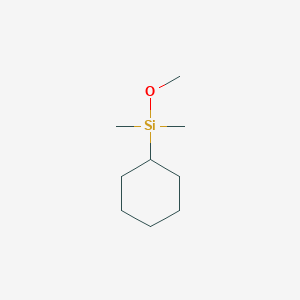
(Cyclohexyl)dimethylmethoxysilane
Descripción general
Descripción
(Cyclohexyl)dimethylmethoxysilane is a chemical compound with the molecular formula C9H20OSi and a molecular weight of 172.34 . It is also known by the IUPAC name cyclohexyl(methoxy)dimethylsilane .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 . This indicates that the molecule consists of a cyclohexyl group attached to a silicon atom, which is also bound to a methoxy group and two methyl groups . It should be stored at temperatures between 2 and 8 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Properties of Ammonium Ionic Liquids
- Cyclohexyl substituents play a crucial role in the solubility of cellulose, indicating potential applications in cellulose processing and biotechnology (Pernak et al., 2012).
Investigation of Polymerization and Cyclization
- (Cyclohexyl)dimethylmethoxysilane and similar compounds show promising properties as modifiers in silicate networks, useful in material science and polymer chemistry (Zhang et al., 2003).
Facile Cleavage of Si−C Bonds
- Demonstrates a new method for methylation of primary amines, suggesting applications in organic synthesis and pharmaceutical research (Adima et al., 2004).
Cyclohexene Vapor Curing Polycarbosilane Fibers
- The study on curing polycarbosilane fibers with cyclohexene vapor could have implications in the fields of material science, particularly in fiber technology (Li et al., 2006).
Methyl Group Modified MCM-41 Supported Schiff-Base Cobalt Complex
- Indicates potential in catalysis, particularly in the oxidation of cyclohexane, which is relevant in industrial chemistry (Yuan et al., 2015).
Homogeneous Catalytic Dehydrogenation
- The study on the dehydrogenation of amine-borane adducts by Rh(I) Wilkinson's complex analogue with cyclohexyl indicates applications in homogeneous catalysis (Sloan et al., 2009).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(Cyclohexyl)dimethylmethoxysilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through covalent binding or weak interactions such as hydrogen bonds and π–π interactions . These interactions can alter the structure and function of the biomolecules, leading to changes in their activity and stability. For example, this compound can modify enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect mitochondrial respiration and energy production, leading to changes in cellular energy levels . Additionally, it can modulate the activity of various signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism, while at high doses, it can be toxic and cause adverse effects . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . Toxic effects at high doses include cellular damage, oxidative stress, and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within cells . For example, this compound can modify enzymes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids . Additionally, it can affect the activity of enzymes involved in energy production, such as those in the mitochondrial respiratory chain .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its activity and function, as it may accumulate in certain regions where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization within the nucleus can impact gene expression and other nuclear processes .
Propiedades
IUPAC Name |
cyclohexyl-methoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVBOBULUSKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



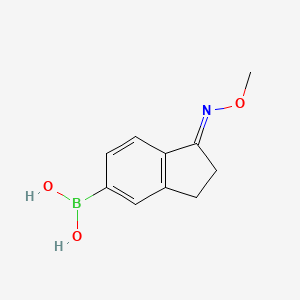



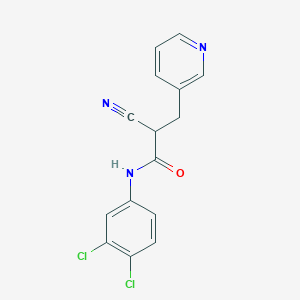
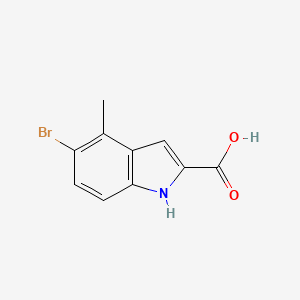
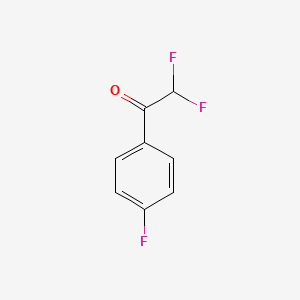
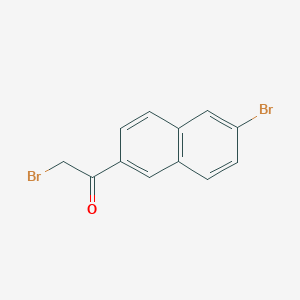
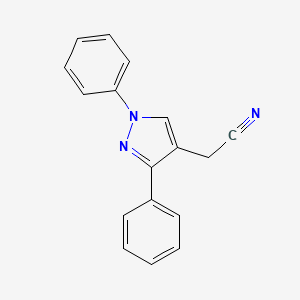

![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)

